Gabapentin Hydrochloride Gabapentin Hydrochloride Gabapentin HCl is a GABA analogue, used to treat seizures and neuropathic pain.Gabapentin suppresses ectopic afferent discharge activity generated from injured peripheral nerves. Gabapentin, in a range of 30 to 90 mg/kg, significantly attenuates allodynia in nerve-injured rats. Gabapentin dose-dependently inhibits the ectopic discharge activity of 15 injured sciatic afferent nerve fibers through an action on impulse generation.
Brand Name: Vulcanchem
CAS No.: 60142-95-2
VCID: VC20744024
InChI: InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H
SMILES: C1CCC(CC1)(CC(=O)O)CN.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Gabapentin Hydrochloride

CAS No.: 60142-95-2

Cat. No.: VC20744024

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Gabapentin Hydrochloride - 60142-95-2

CAS No. 60142-95-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H
Standard InChI Key XBUDZAQEMFGLEU-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)CN.Cl
Canonical SMILES C1CCC(CC1)(CC(=O)O)CN.Cl

Chemical Structure and Properties

Physical Characteristics

Gabapentin demonstrates relatively limited lipophilicity, which affects its absorption and distribution properties. Its bioavailability ranges between 27-60%, which is inversely proportional to the dose administered, with high-fat meals increasing bioavailability . The hydrochloride salt formation would potentially alter the compound's solubility profile compared to the free base form.

Protein Binding and Metabolism

Gabapentin exhibits minimal protein binding (<1%) in plasma and undergoes little to no metabolism in the body . This characteristic simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to protein binding displacement or metabolic enzyme competition.

Mechanism of Action

Primary Molecular Target

The principal mechanism of action for gabapentin involves its binding to the α₂δ-1 subunit of voltage-gated calcium channels. Specifically, gabapentin demonstrates high affinity binding to two isoforms: α₂δ-1 and α₂δ-2, with current pharmacological properties attributed primarily to its interaction with α₂δ-1 . This protein is encoded by the CACNA2D1 gene and serves as an auxiliary component to the main α₁ subunit that forms the calcium channel pore .

Functional Effects on Neurotransmission

Pharmacokinetics

Absorption and Distribution

Gabapentin requires active transport across biological membranes due to its low lipophilicity. Intestinal absorption occurs via the system L amino acid transporter, with a similar mechanism facilitating its passage across the blood-brain barrier . The concentration of gabapentin in cerebrospinal fluid reaches approximately 9-14% of its plasma concentration .

Metabolism and Elimination

Gabapentin undergoes minimal metabolism in the body and is primarily eliminated unchanged through renal excretion . This property necessitates dosage adjustments in patients with compromised kidney function, particularly those with creatinine clearance below 60 mL/min .

Half-life and Dosing Implications

The elimination half-life of gabapentin ranges from 5 to 7 hours, which necessitates multiple daily dosing (typically 3-4 times daily) to maintain therapeutic plasma concentrations . Extended-release formulations such as Gabapentin XR (brand name Gralise) have been developed to allow once-daily administration .

Therapeutic Applications

Neuropathic Pain Management

Gabapentin has established efficacy in the management of various neuropathic pain conditions. Clinical evidence supports its use in:

  • Diabetic neuropathy pain

  • Postherpetic neuralgia

  • Central pain syndromes

For diabetic neuropathy and postherpetic neuralgia, research indicates that approximately 30-40% of patients experience meaningful benefit from gabapentin therapy .

Epilepsy Treatment

The anticonvulsant properties of gabapentin make it an effective option for managing partial seizures in epilepsy, either as monotherapy or as an adjunctive treatment alongside other anticonvulsant medications .

Clinical Efficacy

Efficacy in Diabetic Neuropathy

In a landmark randomized, double-blind, placebo-controlled multicenter study, gabapentin monotherapy demonstrated significant efficacy in treating painful diabetic neuropathy . The study utilized a dosage titration up to 3600 mg/day over an 8-week period. Gabapentin showed rapid onset of clinically meaningful pain relief compared to placebo, with significant improvements observed in the following outcome measures:

  • Pain scores on visual analog scales

  • Sleep interference scores

  • Quality of life measures

  • Mood state profiles

Efficacy in Postherpetic Neuralgia

Multiple randomized controlled trials have evaluated the efficacy of gabapentin in postherpetic neuralgia (PHN) . The table below summarizes key findings from selected trials:

StudyDesignParticipantsDuration (weeks)Primary OutcomeKey ResultsSide EffectsQuality Score
Rowbotham 1998Double-blind, randomized, placebo-controlled229 patients, Gabapentin 3600 mg TID vs. placebo8Average daily pain scoresSignificant improvement in pain scores, sleep interference, and quality of lifeSomnolence, Dizziness, Ataxia, Peripheral edema5/5
Wallace 2010Double-blind, randomized, placebo-controlled400 patients, Gabapentin ER 1800 mg QD or BID vs. placebo11Average daily pain scores≥50% improvement in pain scores, improved sleep qualityDizziness, Headache, Somnolence, Peripheral edema5/5
Sang 2013Double-blind, randomized, placebo-controlled450 patients, Gabapentin ER 1800 mg QD vs. placebo10Average daily pain scores≥50% improvement in pain scores, improved sleep qualityDizziness, Somnolence, Headache, Nausea4/5

The meta-analysis of these and other trials confirms gabapentin's effectiveness in PHN treatment, with consistent improvement in pain scores and secondary outcome measures .

Dosage and Administration

General Dosing Considerations

Gabapentin dosing for neuropathic pain typically involves a gradual titration schedule:

  • Initial doses often start at 300 mg daily

  • Gradual titration up to effective doses, often between 1800-3600 mg/day

  • Divided dosing (3-4 times daily) due to short half-life

Extended-release formulations allow for once-daily or twice-daily administration, potentially improving adherence and reducing dosing-related plasma concentration fluctuations .

Special Populations

Gabapentin is primarily eliminated through renal excretion, necessitating dose adjustments in patients with impaired kidney function . Patients with creatinine clearance below 60 mL/min require reduced dosages to prevent drug accumulation and associated toxicity . Conversely, gabapentin is generally considered safe in patients with liver cirrhosis, as it undergoes minimal hepatic metabolism .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator